4-Bromo-2,6-dimethoxybenzaldehyde
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Overview
Description
4-Bromo-2,6-dimethoxybenzaldehyde is a chemical compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 . It is a solid substance stored under an inert atmosphere at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, two methoxy groups, and an aldehyde group .Physical and Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 and a boiling point of 333.6±42.0 °C at 760 mmHg . It also has a molar refractivity of 54.1±0.3 cm3 .Scientific Research Applications
Nonlinear Optical Properties
Research indicates that derivatives of dimethoxybenzaldehyde, including compounds with bromine substitution, display interesting nonlinear optical properties. Specifically, bromine atoms improve the nonlinear third-order susceptibility of 2,3-dimethoxybenzaldehyde, making these materials potentially promising for nonlinear optical (NLO) applications (Aguiar et al., 2022).
Molecular Structure and Reactivity
The synthesis and molecular structure of bromo-dimethoxybenzaldehydes have been studied, revealing their crystalline arrangements and intermolecular interactions. These studies contribute to understanding the impact of bromine substitution on the aromatic ring and its influence on physical-chemical properties (Borges et al., 2022).
Synthesis of Complex Organic Compounds
4-Bromo-2,6-dimethoxybenzaldehyde and related compounds have been used in synthesizing various organic compounds, including those with potential medicinal applications. For example, this compound has been used as a precursor in the synthesis of novel chelating ligands (Hu et al., 2003) and in the synthesis of benzimidazole derivatives (Kim et al., 2018).
Role in Catalytic Reactions
This compound and its derivatives are also involved in various catalytic reactions. For instance, studies on the Heck coupling reactions using palladacycle catalysts have investigated the role of bromobenzaldehydes, including this compound, in these processes (Rosner et al., 2001).
Pharmacological Applications
In the context of drug discovery, derivatives of this compound have been synthesized and evaluated for their potential as intermediates in pharmacological applications (Li et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-2,6-dimethoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-3-6(10)4-9(13-2)7(8)5-11/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUALSDMDHKUEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742726 |
Source
|
Record name | 4-Bromo-2,6-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354050-38-6 |
Source
|
Record name | 4-Bromo-2,6-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2,6-dimethoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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